1-(3,4-Dimethoxyphenyl)-4-methyl-pentan-2-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-methyl-pentan-2-one is an organic compound that belongs to the class of phenyl ketones This compound is characterized by the presence of a dimethoxyphenyl group attached to a pentanone backbone
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-methyl-pentan-2-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones using ionic organic solids as catalysts . For instance, a mixture of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone can be ground with sodium hydroxide to produce the desired compound . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-4-methyl-pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-methyl-pentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-methyl-pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-methyl-pentan-2-one can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has some activity as a monoamine oxidase inhibitor.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-12(15)8-11-5-6-13(16-3)14(9-11)17-4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
GPNYTLOSRDSBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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